molecular formula C9H7N4NaO2 B2851967 Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate CAS No. 2413897-07-9

Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2851967
CAS No.: 2413897-07-9
M. Wt: 226.171
InChI Key: VUMDGYBTAWXDAB-UHFFFAOYSA-N
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Description

“Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate” is a chemical compound with the molecular formula C9H7N4NaO2 and a molecular weight of 226.171. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing two carbon and three nitrogen atoms . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Future Directions

The future directions for research on “Sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand their safety, hazards, and potential therapeutic applications .

Properties

IUPAC Name

sodium;2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2.Na/c14-8(15)5-7-11-9(13-12-7)6-1-3-10-4-2-6;/h1-4H,5H2,(H,14,15)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWHIPYOISPFNZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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